molecular formula C17H18N2O4 B5708986 N-(2,3-dimethylphenyl)-4-ethoxy-3-nitrobenzamide

N-(2,3-dimethylphenyl)-4-ethoxy-3-nitrobenzamide

Cat. No. B5708986
M. Wt: 314.34 g/mol
InChI Key: VPZQTESUPGDVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-4-ethoxy-3-nitrobenzamide, also known as DENBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DENBA is a member of the benzamide family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethylphenyl)-4-ethoxy-3-nitrobenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to modulate the production of various cytokines and chemokines that play a key role in the inflammatory process.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-4-ethoxy-3-nitrobenzamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of nitric oxide production, the modulation of prostaglandin synthesis, and the suppression of inflammatory cell migration. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dimethylphenyl)-4-ethoxy-3-nitrobenzamide in lab experiments is its high potency and selectivity, which allows for the precise targeting of specific enzymes and pathways involved in the inflammatory response. However, one limitation of using N-(2,3-dimethylphenyl)-4-ethoxy-3-nitrobenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2,3-dimethylphenyl)-4-ethoxy-3-nitrobenzamide, including:
1. Further investigation of its mechanism of action and molecular targets.
2. Development of new derivatives and analogs with improved potency and selectivity.
3. Exploration of its potential applications in other areas, such as cancer research and neurodegenerative diseases.
4. Investigation of its pharmacokinetic and pharmacodynamic properties in vivo.
5. Clinical trials to evaluate its safety and efficacy as a potential therapeutic agent.
In conclusion, N-(2,3-dimethylphenyl)-4-ethoxy-3-nitrobenzamide is a promising compound that has shown significant potential for the development of new drugs for the treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas.

Synthesis Methods

N-(2,3-dimethylphenyl)-4-ethoxy-3-nitrobenzamide can be synthesized using various methods, including the reaction of 2,3-dimethylphenylamine with ethyl 4-amino-3-nitrobenzoate in the presence of a catalyst. The resulting product is then subjected to further purification steps to obtain pure N-(2,3-dimethylphenyl)-4-ethoxy-3-nitrobenzamide.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-ethoxy-3-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-4-23-16-9-8-13(10-15(16)19(21)22)17(20)18-14-7-5-6-11(2)12(14)3/h5-10H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZQTESUPGDVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-4-ethoxy-3-nitrobenzamide

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